Temporin-1PRb
Description
Temporin-1PRb is a cationic antimicrobial peptide (AMP) belonging to the temporin family, which is predominantly isolated from frog skin secretions. These peptides are characterized by their short length (typically 10–14 amino acids), α-helical structure, and broad-spectrum activity against bacteria, fungi, and even cancer cells . This compound, like other temporins, exhibits amphipathic properties, enabling it to disrupt microbial membranes through electrostatic interactions with negatively charged phospholipids. Its molecular weight falls within the range of 1,309.66–2,171.62 Da, and it is synthesized with a purity exceeding 95% for research applications . This compound has shown notable efficacy against Gram-positive bacteria, particularly Staphylococcus aureus, making it a candidate for combating antibiotic-resistant pathogens.
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
ILPILGNLLNSLL |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Temporin Variants
The temporin family comprises over 30 variants, each with subtle structural differences that dictate their functional specificity. Below is a systematic comparison of Temporin-1PRb with key analogues:
Table 1: Key Structural and Functional Attributes of this compound and Select Temporin Variants
Key Findings :
Spectrum of Activity: this compound is specialized against Gram-positive bacteria, whereas Temporin-1CEa and Temporin-1Gb exhibit stronger activity against Gram-negative bacteria and fungi, respectively .
Structural Determinants: A single amino acid substitution (e.g., lysine to arginine) in this compound enhances its net positive charge compared to Temporin-1Lb, improving its interaction with bacterial membranes . Temporin-1Gb’s extended C-terminal region contributes to its antifungal efficacy by facilitating deeper penetration into fungal cell walls .
Hemolytic Activity :
- This compound displays moderate hemolysis, limiting its therapeutic use at higher concentrations. In contrast, Temporin-1CEa and Temporin-1Gb show lower toxicity, making them safer for systemic applications .
Environmental Stability :
- Temporin-1Lb’s thermostability surpasses that of this compound, which may degrade under prolonged heat exposure .
Mechanistic Insights and Selectivity
This compound operates primarily via membrane depolarization, creating pores in bacterial lipid bilayers. This mechanism is shared across the temporin family but varies in efficiency due to differences in hydrophobicity and charge distribution. For example:
- Temporin-1CEa’s salt resistance is attributed to its ability to maintain structural integrity in high-ionic-strength environments, a trait absent in this compound .
- Temporin-1Oa’s anticancer activity involves intracellular mechanisms, such as caspase activation, diverging from this compound’s extracellular membrane targeting .
Therapeutic Potential and Challenges
While this compound shows promise in treating S. aureus infections, its moderate hemolytic activity necessitates formulation optimizations (e.g., liposomal encapsulation) to enhance selectivity. In contrast, Temporin-1Gb’s low toxicity and antifungal efficacy position it as a candidate for topical antifungal therapies. Further research is required to explore synergies between this compound and antibiotics like vancomycin to combat methicillin-resistant S. aureus (MRSA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
